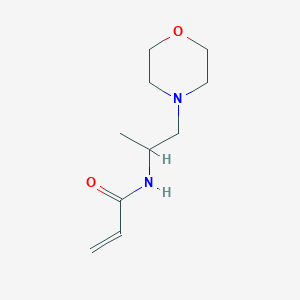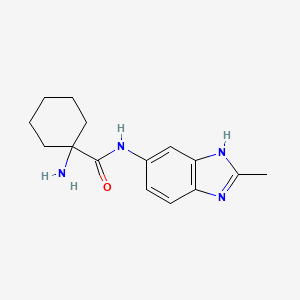![molecular formula C12H18N4O2 B7557713 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD belongs to a class of compounds called metabotropic glutamate receptor agonists, which have been shown to modulate the activity of glutamate receptors in the brain.
Mécanisme D'action
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide acts as an agonist for metabotropic glutamate receptors, specifically the mGluR1 and mGluR5 subtypes. When 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide binds to these receptors, it activates a signaling cascade that leads to changes in neuronal activity. This can result in increased or decreased synaptic transmission, depending on the specific subtype of receptor and the location in the brain.
Biochemical and Physiological Effects:
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in synaptic plasticity, alterations in gene expression, and modulation of pain perception. 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has also been shown to have neuroprotective effects in certain disease models, such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide in lab experiments is its specificity for metabotropic glutamate receptors. This allows researchers to study the function of these receptors without affecting other neurotransmitter systems. However, 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been shown to have off-target effects at high concentrations, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide and metabotropic glutamate receptors. One area of interest is the role of these receptors in addiction and substance abuse. 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been shown to modulate the activity of brain regions involved in reward processing, and may have potential as a therapeutic target for addiction. Another area of interest is the development of more potent and selective metabotropic glutamate receptor agonists, which could have greater therapeutic potential for a variety of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide involves the reaction of 3-nitrobenzoyl chloride with N-(tert-butoxycarbonyl)-L-glutamic acid, followed by reduction of the resulting intermediate with sodium dithionite. The product is then treated with 3-aminophenylacetic acid to yield 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide. The yield of 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide is typically around 50%, and the compound can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been used extensively in scientific research to study the function of metabotropic glutamate receptors in the brain. These receptors are involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and pain perception. 2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide has been shown to activate these receptors, leading to changes in neuronal activity and behavior.
Propriétés
IUPAC Name |
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-7(2)10(13)11(17)15-8-4-3-5-9(6-8)16-12(14)18/h3-7,10H,13H2,1-2H3,(H,15,17)(H3,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOLKADRLIPFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC(=CC=C1)NC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)


![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)

![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)

![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)
![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)

